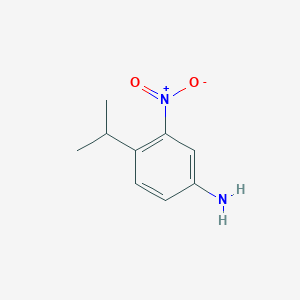

4-异丙基-3-硝基苯胺

描述

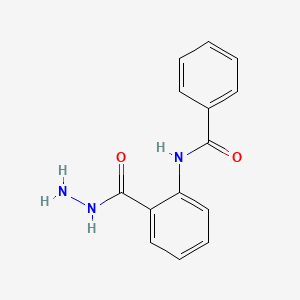

4-Isopropyl-3-nitroaniline is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of anilines, including 4-Isopropyl-3-nitroaniline, often involves various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The specific synthesis process for 4-Isopropyl-3-nitroaniline is not detailed in the available resources.Molecular Structure Analysis

The InChI code for 4-Isopropyl-3-nitroaniline is1S/C9H12N2O2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,10H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Further structural analysis would require more specific data such as X-ray diffraction analysis . Physical and Chemical Properties Analysis

4-Isopropyl-3-nitroaniline is a solid at room temperature . The storage temperature is 2-8°C .科学研究应用

水净化纳米吸附剂

- 应用:去除水中的硝基化合物,包括 4-硝基苯胺。

- 方法:利用与硅烷键合的 γ-Al2O3 纳米材料,有效吸附并去除水溶液中的这些化合物。

- 结果:高回收率,表明其作为水处理中的纳米吸附剂的有效性 (Mahmoud 等人,2016 年)。

催化还原研究

- 应用:硝基苯胺化合物的催化还原。

- 方法:利用聚合物微凝胶中的银纳米颗粒作为硝基苯胺还原的催化剂。

- 结果:证明了作为选择性还原硝基化合物的微反应器的潜力 (Farooqi 等人,2019 年)。

污水处理中的生物降解

- 应用:了解 4-异丙基苯胺在污水处理系统中的降解行为。

- 方法:模拟好氧生化污水处理,以测试在不同条件下的去除率。

- 结果:发现异丙基等官能团对苯胺类化学品的生物降解有积极影响 (Gu 等人,2016 年)。

分子结构分析

- 应用:分析硝基苯胺的分子结构和热分解产物。

- 方法:使用计算方法计算结构和内部旋转异构体。

- 结果:深入了解这些化合物的稳定性和分解途径 (Chen 等人,1997 年)。

电化学传感与检测

- 应用:开发检测硝基芳香族化合物灵敏的方法。

- 方法:使用改性电极与 β-环糊精和银纳米颗粒,选择性检测硝基芳香族异构体。

- 结果:在检测各种硝基芳香族化合物中表现出特异性和灵敏性 (Chen 等人,2012 年)。

光化学研究

- 应用:研究硝基吡啶的光化学反应。

- 方法:研究 4-硝基吡啶在特定溶液中的光化学还原。

- 结果:深入了解在各种条件下的量子产率和反应机理 (Hashimoto 等人,1971 年)。

安全和危害

4-Isopropyl-3-nitroaniline is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to handle this compound with care due to its potential toxicity .

未来方向

The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored, and the chemical reduction of 4-nitroaniline using various nanocatalytic systems is one approach that has attracted interest . Future research may focus on developing more efficient and environmentally friendly methods for this conversion.

作用机制

Target of Action

Nitroanilines, in general, are known to interact with various biological targets due to their aromatic amine structure .

Mode of Action

Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Nitroanilines are known to be involved in several reactions, including nitration of arenes and reduction of nitroarenes . These reactions can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight (18021) suggests that it may have good bioavailability .

Result of Action

Nitroanilines are known to induce intrinsic apoptosis by increasing the ratio of bax/bcl-2 expression . This suggests that 4-Isopropyl-3-nitroaniline may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Isopropyl-3-nitroaniline. For instance, the compound’s action can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .

属性

IUPAC Name |

3-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAJMBAZJSEPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622505 | |

| Record name | 3-Nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92765-42-9 | |

| Record name | 3-Nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

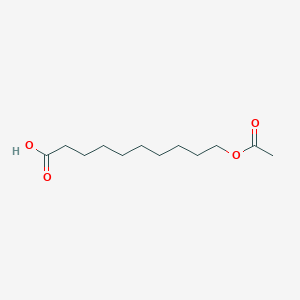

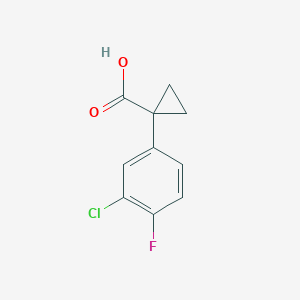

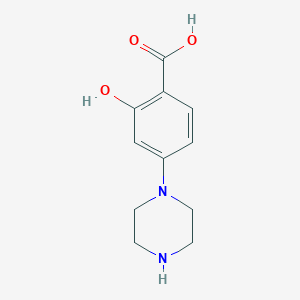

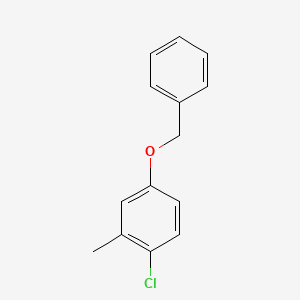

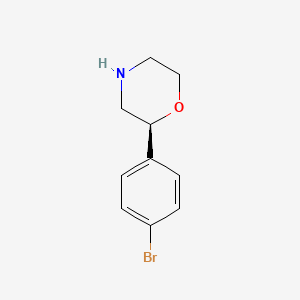

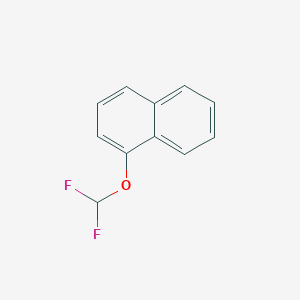

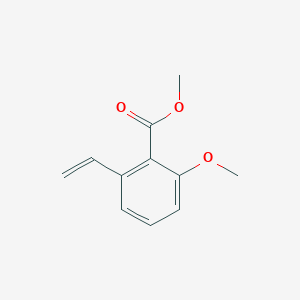

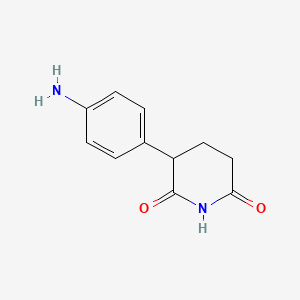

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B3058831.png)

![2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-](/img/structure/B3058841.png)

![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)